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Compound Name: Gallium(III) sulfide

Cat. No.: B1143701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural, electronic, and optical

properties of Gallium (III) Sulfide (Ga₂S₃) as determined by ab initio calculations. It is intended

to serve as a valuable resource for researchers and professionals engaged in materials

science and related fields, offering a compilation of theoretical data, detailed computational

methodologies, and visual representations of key concepts.

Introduction to Gallium (III) Sulfide (Ga₂S₃)
Gallium (III) Sulfide is a III-VI semiconductor compound that has garnered significant interest

for its potential applications in optoelectronic devices. Understanding its fundamental properties

at a quantum mechanical level is crucial for designing and optimizing new technologies. Ab

initio calculations, based on first-principles quantum mechanics, provide a powerful tool for

predicting and analyzing the behavior of materials like Ga₂S₃ without relying on empirical

parameters. This guide focuses on the monoclinic phase of Ga₂S₃ (space group Cc), which is a

commonly studied crystal structure.

Structural Properties
Ab initio calculations are instrumental in determining the ground-state crystal structure and

lattice parameters of materials. For monoclinic Ga₂S₃, these calculations provide insights into

the arrangement of gallium and sulfur atoms in the unit cell.
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Data Presentation: Calculated Lattice Parameters
The following table summarizes the lattice parameters of monoclinic Ga₂S₃ obtained from

Density Functional Theory (DFT) calculations.

Source a (Å) b (Å) c (Å) β (°)

Materials

Project[1]
6.42 11.25 6.37 108.76

Electronic Properties
The electronic properties of a material, particularly its band structure and band gap, determine

its electrical conductivity and its interaction with light. Ab initio methods are widely used to

calculate these properties with a high degree of accuracy.

Data Presentation: Calculated Electronic Band Gap
The calculated band gap of Ga₂S₃ is highly dependent on the chosen ab initio methodology,

particularly the exchange-correlation functional. The following table presents a comparison of

band gap values obtained using different computational approaches.

Computational
Method

Band Gap (eV) Type Reference

DFT (LDA+U) 2.86 Direct [2]

DFT (GGA) 1.36 Direct [3]

It is a well-known tendency for standard DFT functionals like the Generalized Gradient

Approximation (GGA) to underestimate the band gap of semiconductors. More advanced

methods, such as using the Hubbard U correction (LDA+U) or hybrid functionals, often provide

results in better agreement with experimental values. The direct nature of the band gap in

monoclinic Ga₂S₃, as predicted by these calculations, indicates its potential for applications in

light-emitting devices.

Optical Properties
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The optical response of a material is intrinsically linked to its electronic structure. Ab initio

calculations can predict various optical properties, including the dielectric function, refractive

index, and absorption coefficient, which are critical for optoelectronic applications.

Data Presentation: Calculated Optical Properties
The following table summarizes key optical properties of monoclinic Ga₂S₃ derived from ab

initio calculations.

Property Value Reference

Static Dielectric Constant (ε₁) 4.9 [2]

The frequency-dependent optical properties provide a more complete picture of how Ga₂S₃

interacts with electromagnetic radiation across different energy ranges. The supporting

information from a theoretical study provides valuable insights into these properties.[4] The

imaginary part of the dielectric function (ε₂) reveals the energy ranges where significant

absorption of light occurs due to electronic transitions. Correspondingly, the real part of the

dielectric function (ε₁) describes the polarization of the material in response to an electric field.

The refractive index (n) and the absorption coefficient (α) are directly related to the dielectric

function and are fundamental parameters for the design of optical components. The

birefringence (Δn), which is the difference in the refractive index along different crystallographic

directions, is also an important property for applications in nonlinear optics.[4]

Experimental Protocols: Ab Initio Computational
Methodologies
The accuracy and reliability of ab initio calculations are highly dependent on the specific

computational parameters and methods employed. This section details the typical protocols

used in the theoretical investigation of Ga₂S₃.

A common approach for these calculations is Density Functional Theory (DFT). The choice of

the exchange-correlation functional, which approximates the complex many-body electronic

interactions, is a critical aspect of the methodology. The Local Density Approximation (LDA)

and the Generalized Gradient Approximation (GGA) are widely used functionals. For a more

accurate description of the electronic structure, especially the band gap, methods like LDA+U
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(which includes a Hubbard U term to account for strong on-site Coulomb interactions) or hybrid

functionals (which mix a portion of exact Hartree-Fock exchange with a DFT functional) are

often employed.

The electronic wavefunctions are typically expanded in a plane-wave basis set, and the

interaction between the core and valence electrons is described by pseudopotentials. Key

parameters that need to be carefully controlled for convergence and accuracy include:

Plane-wave energy cutoff: This determines the size of the basis set. A higher cutoff energy

leads to a more accurate description of the electronic wavefunctions but also increases the

computational cost. For Ga₂S₃ calculations, a cutoff of 15 Ha has been reported.[2]

k-point sampling: The integration over the Brillouin zone is performed on a discrete grid of k-

points. A denser grid provides a more accurate representation of the electronic structure. A

4x4x4 Monkhorst-Pack grid has been used for Ga₂S₃.[2]

Convergence criteria: The self-consistent field (SCF) cycle is iterated until the total energy

and forces on the atoms converge to within a specified tolerance.

Commonly used software packages for these types of calculations include ABINIT[2] and

VASP. The Full Potential Linearized Augmented Plane Wave (FP-LAPW) method is another

powerful technique that has been applied to study Ga₂S₃.[3]

Visualization of Computational Workflow
The following diagram illustrates a typical workflow for an ab initio calculation of material

properties.
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A typical workflow for ab initio calculations of material properties.

This diagram outlines the logical flow from defining the initial crystal structure and

computational parameters to performing the core DFT calculations and finally post-processing

the results to obtain the desired structural, electronic, and optical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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